1,1-Diethoxy-4-ethylcyclohexane
Description
1,1-Diethoxy-4-ethylcyclohexane is a cyclohexane derivative featuring two ethoxy groups at the 1,1-positions and an ethyl group at the 4-position. Ethers like this are typically stable under basic conditions but may undergo acid-catalyzed cleavage. Applications likely include use as solvents or intermediates in organic synthesis.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,1-diethoxy-4-ethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-4-11-7-9-12(10-8-11,13-5-2)14-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
CYEAJLUKFHKRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-4-ethylcyclohexane typically involves the reaction of 4-ethylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1-Diethoxy-4-ethylcyclohexane may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-4-ethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Formation of 1,1-diethoxy-4-ethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-4-ethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-4-ethylcyclohexane depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its ethoxy and ethyl groups. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding, depending on the nature of the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and molecular differences between 1,1-Diethoxy-4-ethylcyclohexane and related compounds:
Detailed Analysis of Key Differences
Substituent Position and Symmetry
- 1,1-Diethoxy-4-ethylcyclohexane vs. 1β,4α-Diethoxycyclohexane: The 1,1-diethoxy configuration creates a geminal ether arrangement, reducing steric strain compared to the 1β,4α isomer.
- tert-Butoxy Derivatives : The tert-butoxy groups in 61478-14-6 introduce significant steric hindrance, limiting reactivity in nucleophilic substitutions. This contrasts with the ethoxy groups in the target compound, which are less bulky .
Functional Group Reactivity
- Ethers vs. Esters : While 1,1-Diethoxy-4-ethylcyclohexane’s ethers are relatively inert, dimethyl cyclohexane-1,4-dicarboxylate’s ester groups are prone to hydrolysis under acidic or basic conditions. This makes the latter more reactive but less stable in aqueous environments .
- Ketone vs. Ether : 4-Methoxycyclohexan-1-one’s ketone group increases polarity and reactivity, enabling reactions like aldol condensations, which are irrelevant to the target compound’s ether functionality .
Physical Properties and Solubility Trends
- Molecular Weight : Higher molecular weight compounds (e.g., 61478-14-6 at 242.40 g/mol) generally exhibit lower volatility. The target compound (~200 g/mol) may have intermediate volatility compared to 1,4-dioxane (88.11 g/mol) .
- Polarity: Esters (dimethyl cyclohexane-1,4-dicarboxylate) > ketones (4-methoxycyclohexan-1-one) > ethers (target compound) > hydrocarbons (undecylcyclohexane, ). This hierarchy influences solubility in polar vs. nonpolar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
